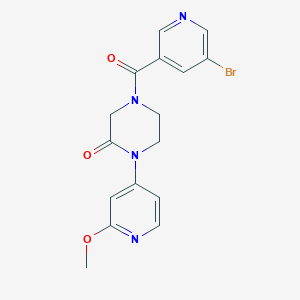
4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using specific methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its ability to bind to specific receptors and enzymes in the body. It has been shown to have high affinity for certain protein targets, including G protein-coupled receptors and ion channels. This binding leads to modulation of specific cellular signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release and uptake, regulate ion channel activity, and affect cellular signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one for lab experiments include its high potency and selectivity for specific protein targets. It has also been shown to have low toxicity and good solubility in aqueous solutions. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise for handling and storage.
Zukünftige Richtungen
For research on 4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one include its application in drug discovery and development, as well as its use as a tool compound for investigating specific biological processes. It may also have potential applications in the treatment of various diseases, including neurological disorders and cancer. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of 4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 5-bromonicotinic acid with 2-methoxypyridine-4-carbaldehyde in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of acetic acid to obtain the desired compound. This method has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound for the development of new drugs and as a probe for investigating specific biological processes. It has also been used as a fluorescent probe for imaging cellular structures and as a ligand for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
4-(5-bromopyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-24-14-7-13(2-3-19-14)21-5-4-20(10-15(21)22)16(23)11-6-12(17)9-18-8-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMYOKOYJWXEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2906836.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
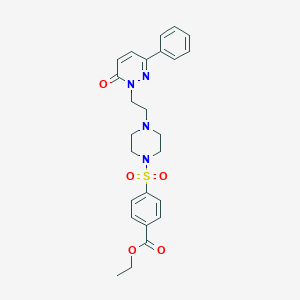

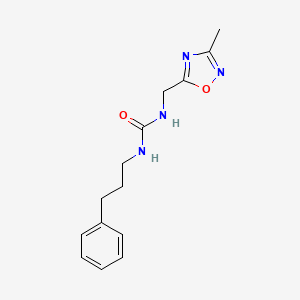

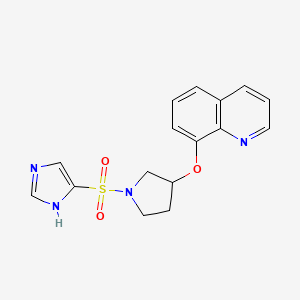
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)

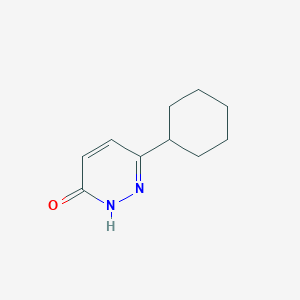
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)